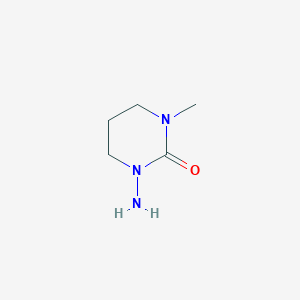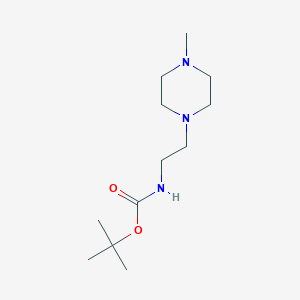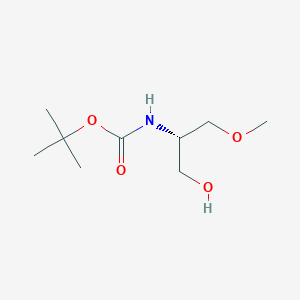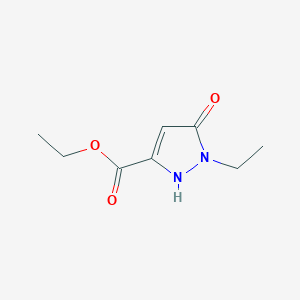
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine
Vue d'ensemble
Description
The compound “3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine” has a CAS Number of 1421601-63-9 and a molecular weight of 253.35 . It is stored at a temperature of 4°C and has a purity of 95%. The compound is in powder form .
Synthesis Analysis
The synthesis of this compound or its analogues has been described in several studies . For example, one study described the synthesis of a series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine analogues . Another study described the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, which was taken through to the dithiane derivative of the parent 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one by desilylation, oxidation, and cyclisation via a reductive amination .Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H19N3/c17-16-15(6-3-9-18-16)12-19-10-7-13-4-1-2-5-14(13)8-11-19/h1-6,9H,7-8,10-12H2,(H2,17,18) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders . Copper-mediated radiofluorination was accomplished in good radiochemical yields and high molar activities .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 253.35 . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Stereoselective Synthesis
A study by Acosta Quintero et al. (2012) discusses the stereoselective synthesis of novel polyfunctionalized 2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines and related compounds, highlighting the selective oxidation and intramolecular 1,3-dipolar cycloaddition processes involved in their synthesis (Acosta Quintero et al., 2012).
Structural Characterization
In a study by Singh et al. (2017), the synthesis and structural characterization of palladacycles derived from ligands with an indole core are detailed. These include compounds related to 3-benzazepines, with applications in catalysis (Singh et al., 2017).
Chemical Properties and Reactions
Hydride Transfer and Ring Expansion
Wang et al. (2018) developed a method for the hydride transfer initiated ring expansion of pyrrolidines to synthesize tetrahydro-1-benzazepines. This presents a novel, atom- and step-economical protocol for assembling polycyclic amines (Wang et al., 2018).
Microwave-Assisted Synthesis
Sarkar et al. (2012) explored the microwave-assisted synthesis of 3-benzazepin-2-ones as building blocks for 2,3-disubstituted tetrahydro-3-benzazepines, demonstrating their potential in creating σ1 receptor affinity compounds (Sarkar et al., 2012).
Biological Activity
Angiotensin Converting Enzyme Inhibitors
A study by Stanton et al. (1985) on the structure-activity profile of 1-benzazepin-2-one derivatives revealed their potential as angiotensin converting enzyme inhibitors, particularly in cardiovascular applications (Stanton et al., 1985).
Potential as Muscarinic Receptor Antagonists
Bradshaw et al. (2008) synthesized tetrahydro-[1H]-2-benzazepin-4-ones, investigating them as potentially selective muscarinic (M3) receptor antagonists, which could have implications in treating disorders related to the muscarinic receptors (Bradshaw et al., 2008).
Catalysis
- Applications in Catalysis: The study by Sole et al. (2019) discusses novel ruthenium complexes bearing tridentate ligands derived from benzazepines, which showed excellent activity and selectivity in the hydrogenation of ketones and aldehydes, indicating their potential in catalytic applications (Sole et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with nicotinic acetylcholine receptors .
Mode of Action
Similar compounds have been found to act as agonists at nicotinic acetylcholine receptors . This suggests that 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
The activation of nicotinic acetylcholine receptors can lead to the opening of ion channels and subsequent changes in cellular excitability .
Result of Action
The activation of nicotinic acetylcholine receptors can lead to changes in cellular excitability , which could be a potential result of the compound’s action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,2,4,5-tetrahydro-3-benzazepin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c17-16-15(6-3-9-18-16)12-19-10-7-13-4-1-2-5-14(13)8-11-19/h1-6,9H,7-8,10-12H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWMAKECDVPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)CC3=C(N=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160457 | |
| Record name | 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421601-63-9 | |
| Record name | 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)






![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1375092.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)



